molecular formula C8H11NO2 B12361308 Ethyl4-cyano-3-methylbut-3-enoate

Ethyl4-cyano-3-methylbut-3-enoate

Cat. No.: B12361308
M. Wt: 153.18 g/mol
InChI Key: WMCPTBJPTGUIFX-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-methyl-but-3-enoic acid ethyl ester is an organic compound with the molecular formula C8H11NO2 It is a derivative of butenoic acid, featuring a cyano group and a methyl group attached to the butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-3-methyl-but-3-enoic acid ethyl ester typically involves the reaction of 3-methyl-2-butenenitrile with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the ethyl group from ethyl chloroformate replaces the hydrogen atom on the carboxyl group of 3-methyl-2-butenenitrile, forming the ester.

Industrial Production Methods

Industrial production of 4-cyano-3-methyl-but-3-enoic acid ethyl ester may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-methyl-but-3-enoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

4-Cyano-3-methyl-but-3-enoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyano-3-methyl-but-3-enoic acid ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can participate in nucleophilic or electrophilic interactions, while the ester group can undergo hydrolysis or transesterification reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-2-methyl-but-2-enoic acid ethyl ester
  • 4-Cyano-3-methyl-pent-3-enoic acid ethyl ester
  • 4-Cyano-3-methyl-but-3-enoic acid methyl ester

Uniqueness

4-Cyano-3-methyl-but-3-enoic acid ethyl ester is unique due to the presence of both a cyano group and a methyl group on the butenoic acid backbone. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 4-cyano-3-methylbut-3-enoate is a chemical compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C8H11NO2
  • Molecular Weight : 153.18 g/mol
  • Structure : Characterized by a cyano group, an enol ester structure, and a double bond, contributing to its reactivity and biological activities.

Synthesis

The primary synthesis method for ethyl 4-cyano-3-methylbut-3-enoate is the Knoevenagel reaction , which involves the condensation of ethyl acetoacetate with cyanoacetic acid in the presence of ammonium acetate as a catalyst in an acetic acid medium. This method underscores its role as a versatile building block in organic synthesis .

Biological Activities

Research indicates that ethyl 4-cyano-3-methylbut-3-enoate exhibits various biological activities:

  • Cholesterol and Triglyceride Regulation : It serves as an important intermediate in synthesizing pharmaceutical compounds aimed at lowering cholesterol and triglyceride levels .
  • Psychotropic Effects : Some derivatives of this compound have been reported to exhibit psychotropic effects, making it relevant in medicinal chemistry .
  • Enzyme Interactions : Studies have focused on its interactions with enzymes and other biological systems, revealing its potential role in metabolic pathways related to lipid regulation .

Case Studies

Several studies have investigated the biological implications of ethyl 4-cyano-3-methylbut-3-enoate:

  • A study highlighted its effectiveness as an intermediate in synthesizing compounds with anti-inflammatory properties, indicating potential therapeutic applications in treating metabolic disorders .

Comparative Analysis

The following table summarizes structural similarities with other compounds, highlighting their unique features:

Compound NameCAS NumberKey Features
Ethyl 2-cyano-3-methylcrotonate759-58-0Similar cyano group; used in phospha-Michael reactions
Ethyl 3-methylbut-2-enoate638-10-8Contains a double bond; utilized in various organic syntheses
Ethyl 2-cyanoacrylate818-61-1Used as an adhesive; features similar reactivity due to cyano group

The biological activity of ethyl 4-cyano-3-methylbut-3-enoate can be attributed to its ability to participate in metabolic pathways and interact with various enzymes involved in lipid metabolism. The compound's unique functional groups enable it to engage in reactions that modulate biological processes, potentially leading to therapeutic outcomes for conditions such as hyperlipidemia.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl (E)-4-cyano-3-methylbut-3-enoate

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3/b7-4+

InChI Key

WMCPTBJPTGUIFX-QPJJXVBHSA-N

Isomeric SMILES

CCOC(=O)C/C(=C/C#N)/C

Canonical SMILES

CCOC(=O)CC(=CC#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.